molecular formula C8H5Cl2N3O B2846803 6,8-dichloro-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 25465-57-0

6,8-dichloro-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2846803
CAS No.: 25465-57-0
M. Wt: 230.05
InChI Key: BCIOBWZLXBMHTB-UHFFFAOYSA-N
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Description

6,8-dichloro-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound with the molecular formula C8H5Cl2N3O. It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzotriazinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the reaction of 3-methyl-1,2,3-benzotriazin-4-one with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted benzotriazinones, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

6,8-dichloro-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4(3H)-one
  • 6,8-Dichloro-3-methylchromone
  • 6,8-Dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4(3H)-one

Uniqueness

6,8-dichloro-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to its specific substitution pattern on the benzotriazinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Properties

IUPAC Name

6,8-dichloro-3-methyl-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O/c1-13-8(14)5-2-4(9)3-6(10)7(5)11-12-13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIOBWZLXBMHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CC(=C2)Cl)Cl)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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